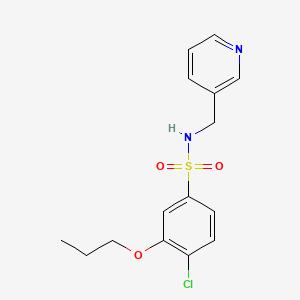

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 879049-31-7

Cat. No.: VC7283452

Molecular Formula: C15H17ClN2O3S

Molecular Weight: 340.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879049-31-7 |

|---|---|

| Molecular Formula | C15H17ClN2O3S |

| Molecular Weight | 340.82 |

| IUPAC Name | 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H17ClN2O3S/c1-2-8-21-15-9-13(5-6-14(15)16)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 |

| Standard InChI Key | HPKOZJDNZIJMNW-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |

Introduction

4-Chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class, which is known for its diverse pharmacological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of sulfonamides.

Synthesis

The synthesis of such compounds typically involves the reaction of a benzenesulfonyl chloride with an appropriate amine, in this case, pyridin-3-ylmethylamine, in the presence of a base. The propoxy group can be introduced through a Williamson ether synthesis or similar methods.

Potential Applications

-

Antimicrobial Agents: Sulfonamides are traditionally used as antibiotics.

-

Cancer Research: Some sulfonamides have shown potential in cancer therapy due to their ability to inhibit carbonic anhydrase enzymes.

-

Inflammatory Diseases: Certain sulfonamides may exhibit anti-inflammatory properties.

Spectroscopic Characterization

Characterization of sulfonamides typically involves spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): H and C NMR provide information on the molecular structure.

-

Infrared Spectroscopy (IR): Helps identify functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis methods to produce the compound in high yield.

-

Biological Activity Screening: Evaluating the compound for antimicrobial, anticancer, or anti-inflammatory activities.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

Data Tables

Note: The article is based on general principles of sulfonamide chemistry and pharmacology due to the lack of specific information on 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in the provided search results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume